2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Pfitzinger reaction, which involves the condensation of isatoic anhydride with a suitable ketone in the presence of a base . The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium . The final step involves coupling the quinoline and oxadiazole intermediates with the thiophene moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and thiophene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving quinoline and oxadiazole derivatives.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline and oxadiazole rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for different targets .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity. The presence of both a quinoline and an oxadiazole ring within the same molecule is relatively rare and could lead to novel applications in various fields.
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18N4O3S/c26-18(22-11-14-4-3-9-29-14)12-25-17-6-2-1-5-15(17)16(10-19(25)27)21-23-20(24-28-21)13-7-8-13/h1-6,9-10,13H,7-8,11-12H2,(H,22,26) |
InChI Key |
IFRYYEFIOPVWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
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